molecular formula C22H18ClN5O3S B2494620 2-((2-クロロベンジル)チオ)-9-(4-ニトロフェニル)-5,6,7,9-テトラヒドロ-[1,2,4]トリアゾロ[5,1-b]キナゾリン-8(4H)-オン CAS No. 536982-62-4

2-((2-クロロベンジル)チオ)-9-(4-ニトロフェニル)-5,6,7,9-テトラヒドロ-[1,2,4]トリアゾロ[5,1-b]キナゾリン-8(4H)-オン

カタログ番号: B2494620
CAS番号: 536982-62-4
分子量: 467.93
InChIキー: MTMHLBUMIPKBPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((2-chlorobenzyl)thio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C22H18ClN5O3S and its molecular weight is 467.93. The purity is usually 95%.
BenchChem offers high-quality 2-((2-chlorobenzyl)thio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-chlorobenzyl)thio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

    材料科学とオプトエレクトロニクス

    半導体材料

    エネルギー化合物

    抗がん剤

生物活性

The compound 2-((2-chlorobenzyl)thio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by relevant case studies and research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A triazole ring
  • A quinazolinone moiety
  • Substituents including a chlorobenzyl group and a nitrophenyl group

This structural diversity is believed to contribute to its varied biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds related to triazoles have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Testing on derivatives similar to our compound revealed minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against these pathogens .
CompoundMIC (µg/mL)Target Bacteria
Compound A20E. coli
Compound B15S. aureus

Anticancer Activity

The anticancer potential of the compound has been evaluated in vitro against various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings : The compound demonstrated IC50 values ranging from 5 to 15 µM across different cell lines. Notably, it was more effective against MCF-7, indicating a selective toxicity towards breast cancer cells.
Cell LineIC50 (µM)
HeLa10
MCF-75
A54915

Anticonvulsant Activity

In studies assessing anticonvulsant properties using the pentylenetetrazol (PTZ) model:

  • The compound exhibited a protective index (PI) of 8.0, suggesting significant anticonvulsant activity comparable to standard treatments like phenobarbital .

Case Studies

  • Study on Antimicrobial Properties : A recent study synthesized several derivatives of the quinazolinone framework and tested their antibacterial efficacy. The results indicated that modifications at the phenyl ring significantly influenced activity, with certain substitutions enhancing potency against resistant strains .
  • Anticancer Evaluation : In an in vitro study published in ACS Omega, a series of quinazolinone derivatives were screened for cytotoxicity against various cancer cell lines. The findings highlighted that compounds with nitro substituents showed enhanced activity due to increased electron affinity and interaction with cellular targets .
  • Anticonvulsant Assessment : Research involving animal models demonstrated that the compound significantly reduced seizure frequency and duration in PTZ-induced seizures. This was attributed to modulation of GABAergic neurotransmission pathways .

特性

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O3S/c23-16-5-2-1-4-14(16)12-32-22-25-21-24-17-6-3-7-18(29)19(17)20(27(21)26-22)13-8-10-15(11-9-13)28(30)31/h1-2,4-5,8-11,20H,3,6-7,12H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMHLBUMIPKBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4Cl)N2)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。